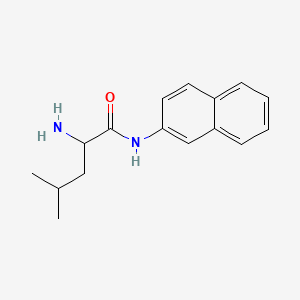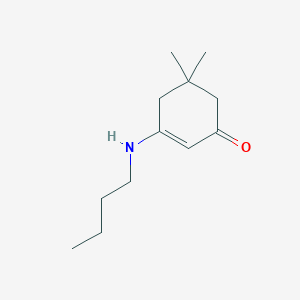![molecular formula C15H18O2 B3821328 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol
Overview
Description
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bicyclic lactone that contains a phenol group and is commonly referred to as OBN or 8-MOP.
Mechanism of Action
The mechanism of action of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer development. Additionally, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial effects. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol. One area of research is in the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of this compound in humans.
Scientific Research Applications
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been found to have anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10-6-7-11-8-13(10)15(17-9-11)12-4-2-3-5-14(12)16/h2-6,11,13,15-16H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXDTPWUQTGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diisopropyl {(3,5-dichloro-2-methoxyphenyl)[(3-methylphenyl)amino]methyl}phosphonate](/img/structure/B3821254.png)
![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)

![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)